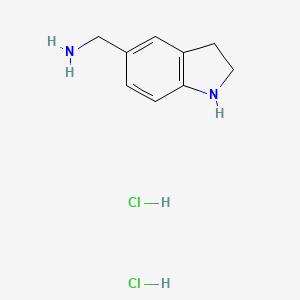
Indolin-5-ylmethanamine dihydrochloride
Overview
Description
(2,3-Dihydro-1H-indol-5-ylmethyl)amine dihydrochloride is a chemical compound with the molecular formula C₉H₁₄Cl₂N₂ and a molecular weight of 221.13 g/mol . This compound is a derivative of indoline, a bicyclic heterocycle that is a structural component in many natural products and biologically active compounds .
Preparation Methods
The most direct method for the preparation of (2,3-dihydro-1H-indol-5-ylmethyl)amine involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by hydrolysis of the phthalimido group to an amino group . Another method involves the synthesis from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .
Chemical Reactions Analysis
(2,3-Dihydro-1H-indol-5-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: It undergoes substitution reactions where the amino group can be replaced by other functional groups. Common reagents used in these reactions include sulfuric acid for catalysis and various deprotecting agents for removing protecting groups.
Scientific Research Applications
(2,3-Dihydro-1H-indol-5-ylmethyl)amine dihydrochloride is used in various scientific research applications:
Chemistry: It serves as an intermediate for the synthesis of other disubstituted 1-(indolin-5-yl)methanamines.
Medicine: The compound and its derivatives are being studied for their potential pharmacological properties.
Industry: It is used in the synthesis of various biologically active compounds and natural products.
Mechanism of Action
The mechanism of action of Indolin-5-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound interact with RCAR/(PYR/PYL) receptor proteins in plants, which are involved in the abscisic acid signaling pathway . This interaction can influence various physiological processes in plants.
Comparison with Similar Compounds
(2,3-Dihydro-1H-indol-5-ylmethyl)amine dihydrochloride can be compared with other similar compounds such as:
Indoline: The parent compound from which (2,3-dihydro-1H-indol-5-ylmethyl)amine is derived.
Indole: A structurally related compound that is also a bicyclic heterocycle.
Indolinylmethyl sulfonamides: Compounds that have shown strong affinity for RCAR/(PYR/PYL) receptor proteins in plants. The uniqueness of Indolin-5-ylmethanamine dihydrochloride lies in its specific structural features and its potential pharmacological properties.
Properties
IUPAC Name |
2,3-dihydro-1H-indol-5-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-6-7-1-2-9-8(5-7)3-4-11-9;;/h1-2,5,11H,3-4,6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMQMRVYUDOQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


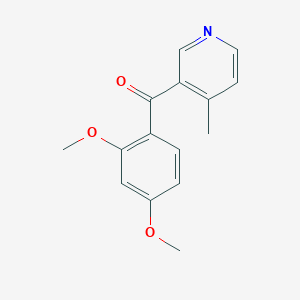
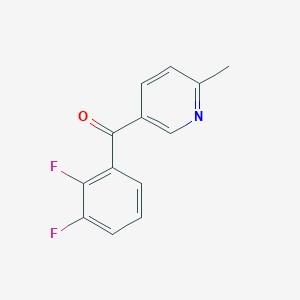
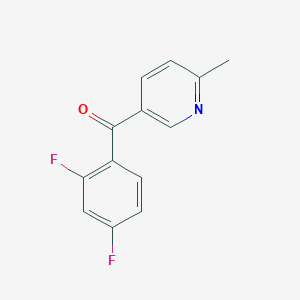
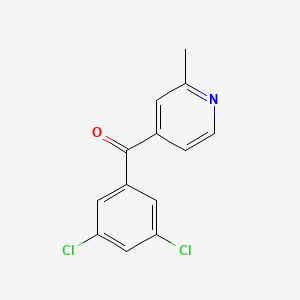

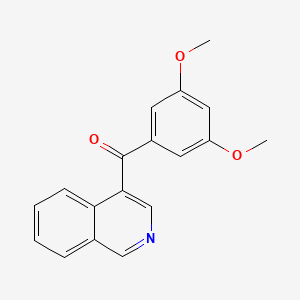
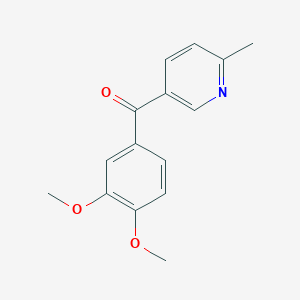
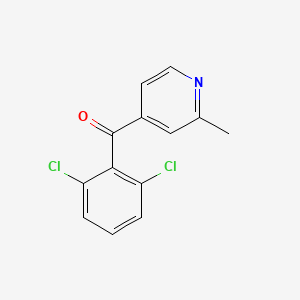

![8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1453177.png)
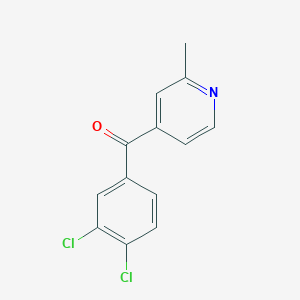
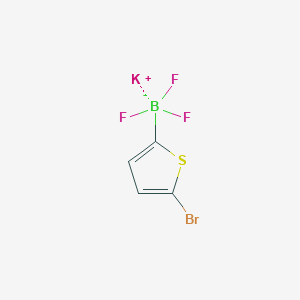
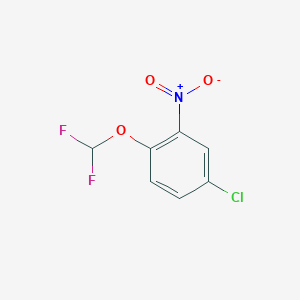
![3'-Hydroxy-3-oxo-6'-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid](/img/structure/B1453184.png)
